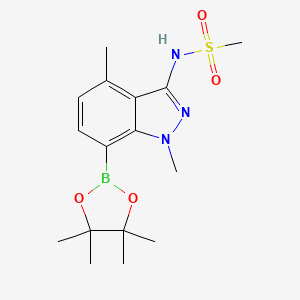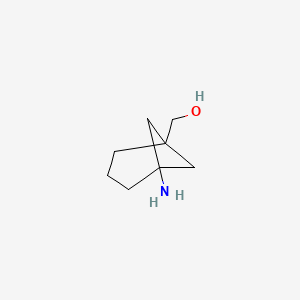
(5-Aminonorpinan-1-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Aminonorpinan-1-yl)methanol is an organic compound that features a norpinane skeleton with an amino group at the 5-position and a hydroxymethyl group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-Aminonorpinan-1-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with norpinane, a bicyclic hydrocarbon.
Hydroxymethylation: The hydroxymethyl group at the 1-position can be introduced via a hydroxymethylation reaction, often using formaldehyde and a reducing agent.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The amino and hydroxymethyl groups can participate in substitution reactions, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Various reduced derivatives.
Substitution Products: Functionalized derivatives with different substituents.
Applications De Recherche Scientifique
(5-Aminonorpinan-1-yl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (5-Aminonorpinan-1-yl)methanol involves its interaction with specific molecular targets and pathways. The amino and hydroxymethyl groups allow it to form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules, influencing various biochemical processes.
Comparaison Avec Des Composés Similaires
(5-Aminonorpinan-1-yl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.
(5-Aminonorpinan-1-yl)propane: Similar structure but with a propyl group instead of a hydroxymethyl group.
Uniqueness: (5-Aminonorpinan-1-yl)methanol is unique due to its specific functional groups and their positions on the norpinane skeleton. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C8H15NO |
|---|---|
Poids moléculaire |
141.21 g/mol |
Nom IUPAC |
(5-amino-1-bicyclo[3.1.1]heptanyl)methanol |
InChI |
InChI=1S/C8H15NO/c9-8-3-1-2-7(4-8,5-8)6-10/h10H,1-6,9H2 |
Clé InChI |
TYYZPTROOBWBID-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CC(C1)(C2)N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


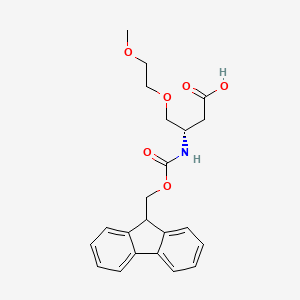
![7-Chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B15203328.png)

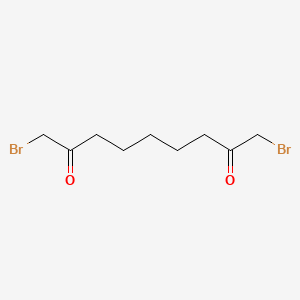
![4',6-Bis(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B15203359.png)

![4'-(Benzyloxy)-3'-formyl[1,1'-biphenyl]-3-carbonitrile](/img/structure/B15203373.png)
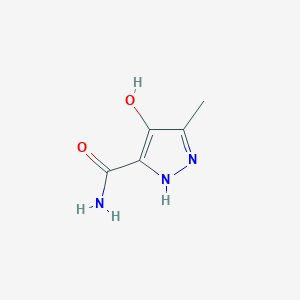
![8-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15203385.png)


![4-[2-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde](/img/structure/B15203404.png)
